N-propyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
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Overview
Description
N-propyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide is an aromatic amide and a member of thiophenes.
Scientific Research Applications
Synthesis and Biological Activities
A novel series of heterocyclic compounds related to N-propyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide have been synthesized and characterized. These compounds demonstrated significant antibacterial activities against gram-positive and gram-negative bacteria and showed antifungal activities against various fungi (Patel & Patel, 2015).
Antimycobacterial Properties
Derivatives of the compound have shown in vitro antimycobacterial activity. Some synthesized compounds exhibited activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).
Heterocyclic Compound Synthesis
The synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings have been explored. These processes involve complex chemical reactions and yield a variety of structurally interesting compounds (El‐Sayed et al., 2008).
Anticancer Applications
Certain derivatives of dehydroabietic acid related to this compound have shown potential as DNA/BSA binding and anticancer agents. These derivatives interact with DNA and proteins like bovine serum albumin, demonstrating selective cytotoxicity and strong antiproliferative effects against certain cancer cell lines (Li et al., 2020).
Antimicrobial and Surface Activities
Synthesized derivatives of the compound have been used to create nonionic surface active agents, with evaluations showing promising antimicrobial and surface activities (El-Sayed et al., 2015).
Properties
Molecular Formula |
C15H14N4OS2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-propyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H14N4OS2/c1-2-9-19(14(20)12-4-3-10-21-12)15-18-17-13(22-15)11-5-7-16-8-6-11/h3-8,10H,2,9H2,1H3 |
InChI Key |
ZSJZMIVNNZUWPH-UHFFFAOYSA-N |
SMILES |
CCCN(C1=NN=C(S1)C2=CC=NC=C2)C(=O)C3=CC=CS3 |
Canonical SMILES |
CCCN(C1=NN=C(S1)C2=CC=NC=C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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